

Spectroscopic Profile of 4-Bromophenylacetic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Bromophenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromophenylacetic acid**, a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **4-bromophenylacetic acid** provide detailed information about its proton and carbon framework.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **4-bromophenylacetic acid** was recorded in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-COOH	~10.5-12.0	Singlet (broad)	1H
Ar-H	7.44	Doublet	2H
Ar-H	7.18	Doublet	2H
-CH ₂ -	3.61	Singlet	2H

Table 1: ¹H NMR data for **4-Bromophenylacetic acid** in CDCl₃.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **4-bromophenylacetic acid**, also recorded in CDCl₃, reveals the chemical environment of each carbon atom.

Assignment	Chemical Shift (ppm)
-C=O	176.8
Ar-C-Br	121.5
Ar-CH	132.1
Ar-CH	131.2
Ar-C-CH ₂	133.5
-CH ₂ -	40.5

Table 2: ¹³C NMR data for **4-Bromophenylacetic acid** in CDCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-bromophenylacetic acid** highlights key vibrational modes.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2500-3300	O-H stretch (Carboxylic acid)	Broad
~1700	C=O stretch (Carboxylic acid)	Strong
~1490	C=C stretch (Aromatic ring)	Medium
~1430	C-O-H bend	Medium
~1290	C-O stretch	Strong
~1070	C-Br stretch	Medium
~820	p-substituted benzene C-H bend	Strong

Table 3: Key IR absorption bands for **4-Bromophenylacetic acid**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of **4-bromophenylacetic acid** shows characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
214/216	~55 / ~54	[M] ⁺ (Molecular ion, due to ⁷⁹ Br/ ⁸¹ Br isotopes)
170/172	~100 / ~98	[M-COOH] ⁺
169/171	~100 / ~98	[M-COOH-H] ⁺
90	~22	[C ₇ H ₆] ⁺
89	~22	[C ₇ H ₅] ⁺

Table 4: Major peaks in the mass spectrum of **4-Bromophenylacetic acid**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used for both ^1H and ^{13}C NMR analysis.

Sample Preparation:

- Approximately 5-10 mg of **4-bromophenylacetic acid** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
- A standard one-pulse ^1H NMR experiment is performed.
- Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

^{13}C NMR Acquisition:

- A proton-decoupled ^{13}C NMR experiment is conducted.
- A wider spectral width (e.g., 0-200 ppm) is used.
- Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is utilized for this analysis.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-bromophenylacetic acid** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- A background spectrum of a pure KBr pellet is first recorded.
- The KBr pellet containing the sample is then placed in the sample holder of the FTIR instrument.
- The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction:

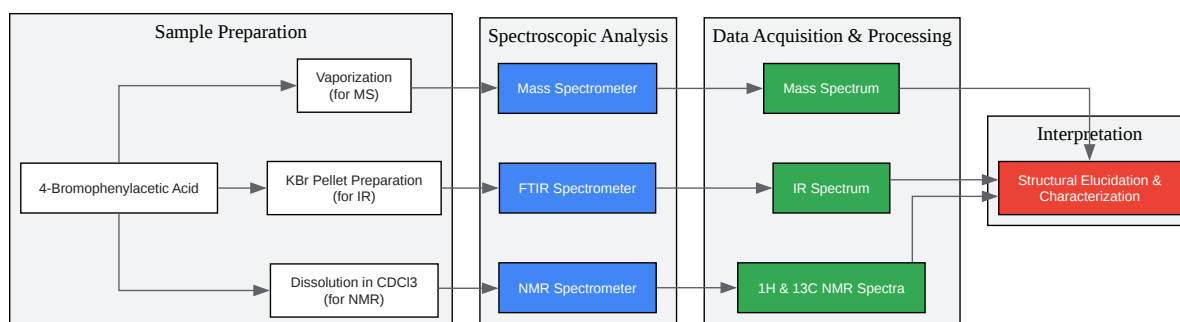
- A small amount of the solid **4-bromophenylacetic acid** sample is introduced into the ion source, typically via a direct insertion probe.
- The sample is heated to induce vaporization into the gas phase.

Ionization and Analysis:

- The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-bromophenylacetic acid**.



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Figure 1: General workflow for spectroscopic analysis of **4-Bromophenylacetic acid**.

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